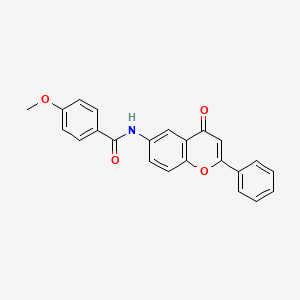![molecular formula C14H14ClN3O4S B11273619 6-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11273619.png)
6-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Pyridazine derivatives are known for their diverse bioactivities, including antitumor, fungicidal, insecticidal, and anti-inflammatory properties .
- In this article, we’ll explore its synthesis, reactions, applications, and mechanism of action.
6-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one: is a chemical compound with a pyridazine core.
Preparation Methods
- The compound can be synthesized from mucochloric acid and benzene under mild conditions.
- The synthetic route involves a Friedel-Crafts reaction using Lewis acid AlCl3 .
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired modification.
Major Products: These reactions yield derivatives with potential antifungal activities.
Scientific Research Applications
Chemistry: Used as a starting material for further functionalization.
Biology: Investigated for potential biological effects.
Medicine: May have therapeutic applications.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyridazine derivatives.
Similar Compounds: Explore related compounds with similar structures and properties.
Remember, this compound’s potential lies in its versatility and applications across various scientific domains
Properties
Molecular Formula |
C14H14ClN3O4S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14ClN3O4S/c15-11-2-1-10(12-3-4-14(19)17-16-12)9-13(11)23(20,21)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H,17,19) |
InChI Key |
SOFALOCDAVRNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11273546.png)
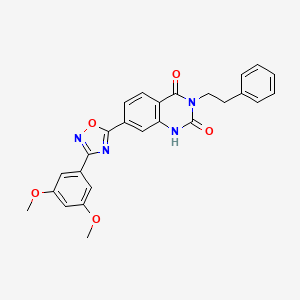
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11273555.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11273569.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273578.png)
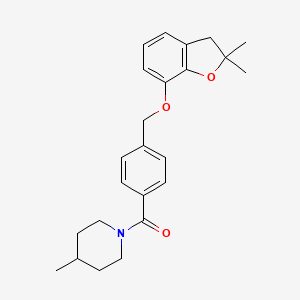
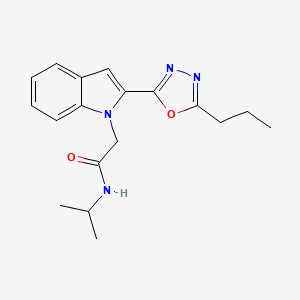
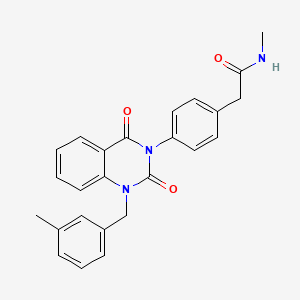
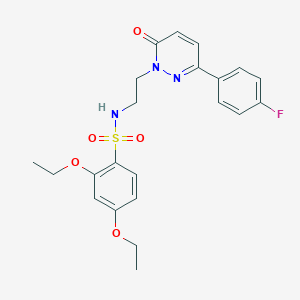
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273601.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone](/img/structure/B11273604.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11273606.png)
